N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride
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Overview
Description
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride is a chemical compound with a complex structure that includes an indene ring, a phenethyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride typically involves multiple steps, starting with the preparation of the indene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenethyl Group: This step often involves Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine hydrochloride: Shares structural similarities but lacks the indene ring.
N,N-Dimethylethylamine: Similar in having a dimethylamine group but differs significantly in overall structure.
Uniqueness
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride is unique due to the presence of the indene ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs.
Properties
CAS No. |
23922-88-5 |
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Molecular Formula |
C21H26ClN |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(2-phenylethyl)-3H-inden-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-14-21-19(13-12-17-8-4-3-5-9-17)16-18-10-6-7-11-20(18)21;/h3-11H,12-16H2,1-2H3;1H |
InChI Key |
UZKJWPJNRXQBHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(CC2=CC=CC=C21)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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